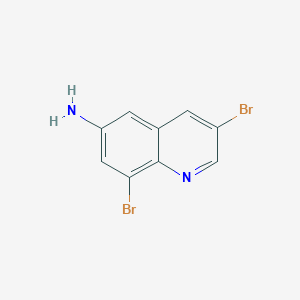
3,8-Dibromoquinolin-6-amine
Cat. No. B8754823
M. Wt: 301.96 g/mol
InChI Key: ICKCGNQFLZDNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067592B2
Procedure details


3,8-Dibromo-6-nitroquinoline (48.5 g, prepared as described in J Am Chem Soc (1955), 77, 4175-4176) was suspended in concentrated hydrochloric acid (400 ml) at ambient temperature and iron powder (27 g, reduced by hydrogen) was added in portions allowing the reaction temperature to rise to 73° C. during the additions. The bright yellow suspension that was initially produced became dark brown during the final stages of the reaction. The mixture was cooled to 0° C. and basified with aqueous sodium hydroxide (10M) until the reaction was at pH10. Ethyl acetate was added to the suspension and the mixture was thoroughly mixed then filtered through a bed of kieselguhr. The organic fraction was separated and the aqueous fraction re-extracted with further ethyl acetate. The insoluble material that was filtered from solution was further extracted with hot acetone and the organic fractions combined, washed with aqueous sodium hydrogen carbonate, dried over sodium sulphate and evaporated under reduced pressure to give 6-amino-3,8-dibromoquinoline as a brown solid, 34.7 g.






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][C:6]=2[Br:15].[OH-].[Na+].CC1C=CC(COC(NNC(C2C=NC=CN=2)=O)=O)=CC=1.C(OCC)(=O)C>Cl.[Fe]>[NH2:12][C:8]1[CH:9]=[C:10]2[C:5](=[C:6]([Br:15])[CH:7]=1)[N:4]=[CH:3][C:2]([Br:1])=[CH:11]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC2=C(C=C(C=C2C1)[N+](=O)[O-])Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)COC(=O)NNC(=O)C2=NC=CN=C2
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 73° C. during the additions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bright yellow suspension that was initially produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stages of the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was thoroughly mixed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered through a bed of kieselguhr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous fraction re-extracted with further ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material that was filtered from solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was further extracted with hot acetone
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2C=C(C=NC2=C(C1)Br)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
